molecular formula C8H9N5O2 B11119690 N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide

N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No.: B11119690
M. Wt: 207.19 g/mol
InChI Key: RQJMNIFPWFFLSI-UHFFFAOYSA-N
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Description

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETAMIDE is a chemical compound with the molecular formula C6H6N4O It is known for its unique structure, which includes a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETAMIDE typically involves the reaction of 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can produce halogenated derivatives .

Mechanism of Action

The mechanism of action of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, its binding to HIV TAR RNA suggests that it may interfere with viral replication processes. Additionally, its role as a dihydroorotate dehydrogenase inhibitor indicates that it can disrupt pyrimidine biosynthesis, which is essential for the proliferation of certain pathogens .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
  • NSC 32071
  • NSC 511493

Uniqueness

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETAMIDE stands out due to its specific acetylated structure, which imparts unique chemical properties and potential biological activities. Its ability to act as a dihydroorotate dehydrogenase inhibitor and its binding affinity to HIV TAR RNA are notable features that distinguish it from similar compounds .

Properties

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide

InChI

InChI=1S/C8H9N5O2/c1-4-6(12-5(2)14)7(15)13-8(11-4)9-3-10-13/h3H,1-2H3,(H,12,14)(H,9,10,11)

InChI Key

RQJMNIFPWFFLSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)C

Origin of Product

United States

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